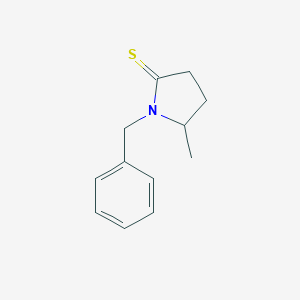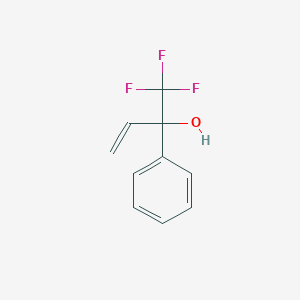
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Übersicht
Beschreibung
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is a chemical compound with the empirical formula C10H9F3O . It is also known by the synonym 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol contains a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol has a boiling point of 89-90 °C at 12 mmHg, a density of 1.220 g/mL at 25 °C, and a refractive index (n20/D) of 1.4740 . It also has a molar refractivity of 46.4±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 165.1±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol has been employed in the enantioselective synthesis of trifluoroalkan-2-ols. This process involves hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts, leading to enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).
Chemical Reactions with Arenes
Research shows the unique chemical properties of trifluoromethyl-containing enones, like 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol. These compounds can undergo reactions with various nucleophiles, leading to the synthesis of new trifluoromethyl-substituted carbo and heterocycles, as well as various polyfunctional compounds (Yakovenko et al., 2015).
Electrolyte Additives in Lithium Ion Batteries
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol derivatives, such as 1,1-difluoro-1-alkenes bearing aryl groups, have been investigated as electrolyte additives for lithium-ion batteries. These additives are important for inducing favorable solid electrolyte interphase (SEI) formation, enhancing the battery's performance (Kubota et al., 2012).
Palladium-Catalyzed Cycloisomerization
The compound has been utilized in synthesizing 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization. This method represents a novel approach in the field of organic synthesis (Zhang et al., 2007).
Isomerisation Reactions
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is involved in isomerisation reactions. For instance, the rearrangement of related compounds like 5-phenyl-1,1,1-trifluoro-2-(trifluoromethyl)pent-2-ene has been studied, demonstrating the influence of trifluoromethyl groups on reaction stability and outcomes (Tordeux et al., 2001).
Synthesis of CF3-Containing Compounds
This chemical is crucial in the synthesis of β-(trifluoromethyl)furans and spiro-gem-dichlorocyclopropanes from cyclic 1,3-dicarbonyl compounds and α-(trihaloethylidene)nitroethanes, highlighting its role in creating complex fluorinated structures (Barkov et al., 2013).
Molecular Dynamics Simulation Studies
Studies involving 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol related compounds like 1,1,1-trifluoropropan-2-ol in aqueous solutions contribute to understanding the physicochemical properties of fluorinated organic molecules, providing insights valuable in various scientific fields (Fioroni et al., 2003).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-phenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXJLLJGFCKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370370 | |
| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |
CAS RN |
134418-70-5 | |
| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




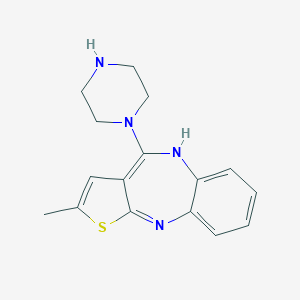
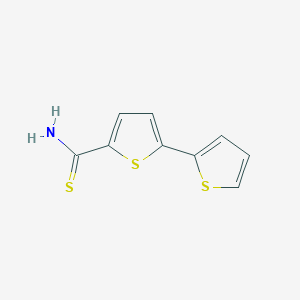
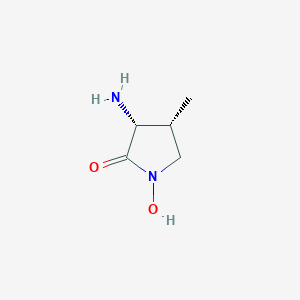
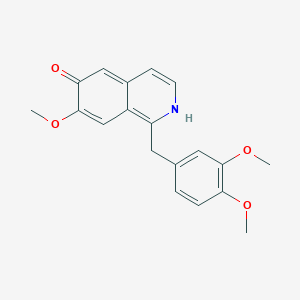
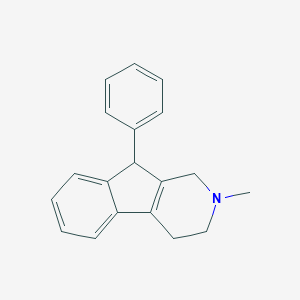
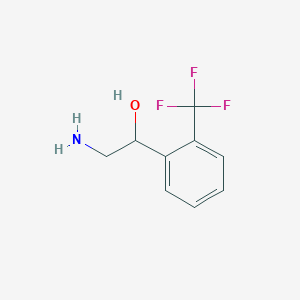
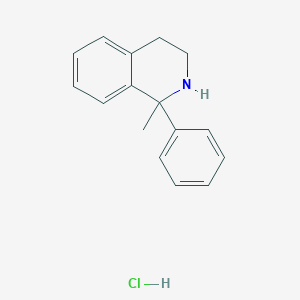
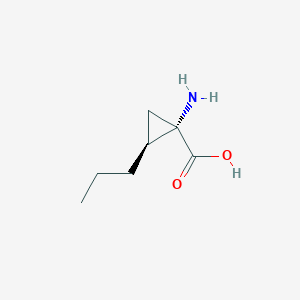
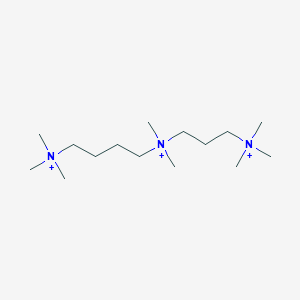
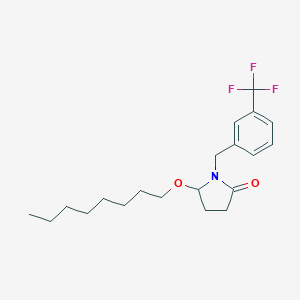
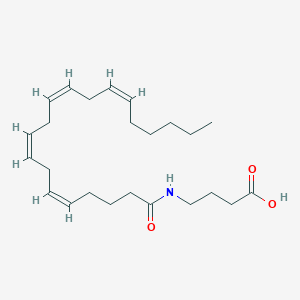
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
